molecular formula C10H6BrClN2 B1532423 5-Bromo-6'-chloro-[2,3']bipyridinyl CAS No. 1187164-12-0

5-Bromo-6'-chloro-[2,3']bipyridinyl

Cat. No.: B1532423
CAS No.: 1187164-12-0
M. Wt: 269.52 g/mol
InChI Key: UHVVHYCXBVCNIK-UHFFFAOYSA-N
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Description

5-Bromo-6’-chloro-[2,3’]bipyridinyl is a chemical compound with the molecular formula C10H6BrClN2 and a molecular weight of 269.52 g/mol . This compound is part of the bipyridine family, which consists of two pyridine rings connected by a single bond. The presence of bromine and chlorine atoms on the bipyridine structure makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

The synthesis of 5-Bromo-6’-chloro-[2,3’]bipyridinyl typically involves the halogenation of bipyridine derivatives. One common method is the bromination and chlorination of 2,3’-bipyridine under controlled conditions. The reaction conditions often include the use of bromine and chlorine sources, such as bromine (Br2) and chlorine (Cl2) gas, in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

5-Bromo-6’-chloro-[2,3’]bipyridinyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the bipyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form bipyridine N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of bipyridine derivatives with reduced bromine and chlorine atoms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted bipyridine derivatives, while oxidation reactions can produce bipyridine N-oxides .

Scientific Research Applications

5-Bromo-6’-chloro-[2,3’]bipyridinyl has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-6’-chloro-[2,3’]bipyridinyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and physical properties, making them useful in various applications .

In biological systems, the compound may interact with proteins and nucleic acids, affecting their structure and function. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Properties

IUPAC Name

5-bromo-2-(6-chloropyridin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2/c11-8-2-3-9(13-6-8)7-1-4-10(12)14-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVVHYCXBVCNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=NC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299556
Record name 5-Bromo-6′-chloro-2,3′-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187164-12-0
Record name 5-Bromo-6′-chloro-2,3′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6′-chloro-2,3′-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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